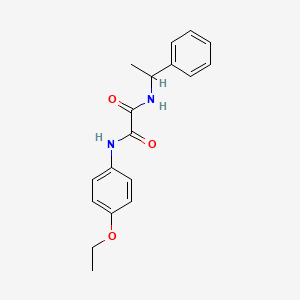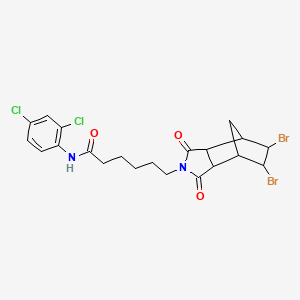![molecular formula C20H35N3O5S B12464466 (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B12464466.png)
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include both amino and sulfonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide typically involves multi-step organic reactions The initial step often includes the preparation of (2S)-2,6-diaminohexanoic acid through the reaction of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide involves its interaction with specific molecular targets. The amino and sulfonyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2,6-diaminohexanoic acid: A simpler analog with similar amino functional groups but lacking the sulfonyl group.
(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide: A related compound with a similar sulfonyl group but different structural features.
Uniqueness
The uniqueness of (2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide lies in its combination of amino and sulfonyl functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C20H35N3O5S |
|---|---|
Peso molecular |
429.6 g/mol |
Nombre IUPAC |
(2S)-2,6-diaminohexanoic acid;(2S)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m00/s1 |
Clave InChI |
JEJFWWFZAQBZMJ-FIZIFZEPSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(pyridin-4-ylcarbonyl)-N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]hydrazinecarboxamide](/img/structure/B12464383.png)






![N~4~-benzyl-N~6~-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12464432.png)


![1-Acetyl-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12464449.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B12464459.png)

![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12464478.png)
